molecular formula C4H8N2O B584476 N-Nitrosopyrrolidine CAS No. 57371-40-1

N-Nitrosopyrrolidine

Cat. No.: B584476
CAS No.: 57371-40-1
M. Wt: 104.14 g/mol
InChI Key: WNYADZVDBIBLJJ-KHORGVISSA-N
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Description

N-Nitrosopyrrolidine (CAS Number 930-55-2) is a research chemical that induces tumors . It is released during the cooking of nitrite-preserved foods and is a component of tobacco smoke . It can be used to study carcinogens and cancer .


Molecular Structure Analysis

This compound has a molecular formula of C4H8N2O and a molecular weight of 100.1191 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound in water was electrocatalytically degraded by a three-dimensional electrode reactor . The degradation of this compound was investigated by examining the effects of flow rate, current density, electrolyte concentration, and pollutant concentration on the degradation efficiency, energy consumption, and reaction kinetics .


Physical and Chemical Properties Analysis

This compound is a yellow liquid . The physical properties of N-nitrosamines, including this compound, depend on the nature of the substituent groups . Some of them dissolve well in organic solvents .

Scientific Research Applications

  • Carcinogenicity and Mechanisms :

    • N-Nitrosopyrrolidine has been shown to induce hepatocellular tumors and other types of cancer in animals. It's carcinogenicity varies with different substituents on the molecule. For example, 3,4-Dichloro-N-nitrosopyrrolidine induced esophageal tumors, while this compound itself mainly caused liver tumors (Lijinsky & Taylor, 1976).
    • The formation of DNA adducts by this compound and related aldehydes has been explored. These adducts, found in human tissues, are crucial for understanding carcinogenesis mechanisms (Hecht, Upadhyaya, & Wang, 2011).
  • Formation in Food Products :

    • Studies have examined the formation of this compound in meat products, particularly in the context of nitrite use during meat processing. It was found that certain amino acids, like proline and pyrrolidine, can promote the formation of this compound under certain conditions (Drabik-Markiewicz et al., 2010).
  • Degradation and Removal :

    • Research into the oxidative degradation of this compound, particularly in water treatment contexts, has shown that processes like ozone/UV treatment can effectively degrade this compound (Chen, Fang, Fan, & Shang, 2016).
  • Metabolic Activation and Inhibition :

    • This compound undergoes metabolic activation in human liver microsomes, highlighting its potential risk to humans. This activation is an important aspect of its carcinogenicity (Hecht et al., 1979).
    • Dietary components can influence the activation of this compound in target tissues. Compounds like isothiocyanates have shown potential in inhibiting its tumorigenic effects (Chung et al., 1984).

Mechanism of Action

Nitrosamines, including N-Nitrosopyrrolidine, are formed via various nitrosating agents and also formed endogenously through pyrrolidine . During nitrosamine metabolism, several intermediates are formed that may directly bind with DNA, alkylate them, or react with another compound to form alkylating agents that may cause mutation and cancer .

Safety and Hazards

N-Nitrosopyrrolidine is harmful if swallowed and is suspected of causing cancer . It causes serious eye irritation and is toxic if inhaled . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

A study has re-analyzed the dataset of nitrosamines, including N-Nitrosopyrrolidine, to apply the European Medicines Agency’s Carcinogenic Potency Categorization Approach . The findings underscore a substantial reduction in concern regarding these particular compounds . This re-analysis serves as a noteworthy contribution to the field, as it not only highlights the potential for a more nuanced and risk-stratified approach to nitrosamine regulation but also underscores the evolving nature of our comprehension of these chemical entities .

Properties

CAS No.

57371-40-1

Molecular Formula

C4H8N2O

Molecular Weight

104.14 g/mol

IUPAC Name

2,2,5,5-tetradeuterio-1-nitrosopyrrolidine

InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2

InChI Key

WNYADZVDBIBLJJ-KHORGVISSA-N

Isomeric SMILES

[2H]C1(CCC(N1N=O)([2H])[2H])[2H]

SMILES

C1CCN(C1)N=O

Canonical SMILES

C1CCN(C1)N=O

Synonyms

N-Nitrosopyrrolidine-d4;  NPYR-d4;  NSC 18797-d4; 

Origin of Product

United States

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